5,7-Dibromo-2,3-diphenylquinoxaline
Overview
Description
5,7-Dibromo-2,3-diphenylquinoxaline: is a chemical compound with the molecular formula C20H12Br2N2. It is a derivative of quinoxaline, a heterocyclic compound containing a benzene ring fused to a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dibromo-2,3-diphenylquinoxaline typically involves the condensation reaction between ortho-phenylenediamine and dicarbonyl compounds. This reaction requires high temperatures, a strong acid catalyst, and prolonged heating . The bromination of the resulting quinoxaline derivative can be achieved using bromine or other brominating agents under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dibromo-2,3-diphenylquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce partially or fully reduced quinoxaline derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline derivatives with carbonyl or carboxyl groups, while substitution reactions can produce a variety of functionalized quinoxalines .
Scientific Research Applications
Chemistry: 5,7-Dibromo-2,3-diphenylquinoxaline is used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of new materials with unique electronic and optical properties .
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of antimicrobial and anticancer agents .
Medicine: The compound and its derivatives are studied for their potential therapeutic applications, including their ability to inhibit specific enzymes or interact with biological targets involved in disease pathways .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and dyes, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 5,7-Dibromo-2,3-diphenylquinoxaline involves its interaction with molecular targets and pathways within biological systems. The compound can participate in intramolecular charge transfer (ICT) transitions, which influence its electronic properties and interactions with other molecules . These interactions can lead to the modulation of enzyme activity, inhibition of cellular processes, or disruption of molecular pathways, depending on the specific application .
Comparison with Similar Compounds
5,8-Dibromo-2,3-diphenylquinoxaline: Another brominated quinoxaline derivative with similar chemical properties but different bromination positions.
2,3-Diphenylquinoxaline: A non-brominated derivative used as a precursor in various chemical syntheses.
5,7-Dibromoquinoxaline: A simpler brominated quinoxaline without phenyl groups.
Uniqueness: Its unique structure allows for diverse chemical modifications and interactions, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
5,7-dibromo-2,3-diphenylquinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Br2N2/c21-15-11-16(22)20-17(12-15)23-18(13-7-3-1-4-8-13)19(24-20)14-9-5-2-6-10-14/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEXCNPVQPPBIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=CC(=C3)Br)Br)N=C2C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Br2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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